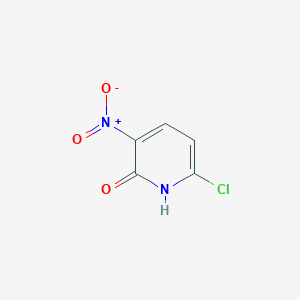

6-Chloro-3-nitropyridin-2(1H)-one

Description

Contextual Significance within Heterocyclic Chemistry and Pyridinone Frameworks

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals and functional materials. nih.gov Pyridine (B92270), a six-membered heterocycle with one nitrogen atom, is a particularly important scaffold in drug discovery, with its derivatives showing a wide range of biological activities. nih.govnih.gov The pyridine nucleus is found in numerous FDA-approved drugs. nih.gov

The pyridinone scaffold, a derivative of pyridine containing a carbonyl group, is recognized as a "privileged structure" in medicinal chemistry. frontiersin.orgnih.gov This is due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. frontiersin.org The incorporation of a chlorine atom and a nitro group onto the pyridinone framework, as seen in 6-Chloro-3-nitropyridin-2(1H)-one, further enhances its chemical reactivity and potential for creating diverse molecular architectures. The electron-withdrawing nature of these substituents makes the pyridine ring susceptible to nucleophilic substitution reactions, a key strategy in synthetic chemistry.

Historical Perspective on Nitropyridine Chemistry and Derivatives

The study of nitropyridines, pyridine derivatives carrying a nitro group, has a rich history. chempanda.com The introduction of a nitro group significantly alters the electronic properties of the pyridine ring, making it more electrophilic and opening up avenues for various chemical transformations. acs.org Historically, the synthesis of nitropyridines has been a focus of research, leading to the development of various methods for their preparation. google.com

Over time, the focus has expanded to include the synthesis and application of a wide array of nitropyridine derivatives. nih.gov These compounds have found use as intermediates in the synthesis of agrochemicals, dyestuffs, and, most notably, pharmaceuticals. chemicalbook.com The development of compounds like 2-amino-6-chloro-3-nitropyridine (B151482) highlights the synthetic utility of these molecules. google.comchemicalbook.comprepchem.comchemicalbook.com The exploration of their reactivity has led to the discovery of novel reaction pathways and the creation of compounds with interesting biological properties, including potential antiviral and anticancer activities. nih.govchemicalbook.com

Scope and Objectives of Research on this compound

Current research on this compound is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise more efficient and selective synthetic routes to this compound and its derivatives. This includes exploring new catalysts and reaction conditions to improve yields and reduce environmental impact.

Exploration of its Reactivity: Researchers are actively investigating the reactivity of this compound in various chemical transformations. This includes its use in nucleophilic aromatic substitution, cross-coupling reactions, and as a precursor for the synthesis of other heterocyclic systems. mdpi.comresearchgate.net

Application in Medicinal Chemistry: A significant focus is on the utilization of this compound as a scaffold for the design and synthesis of new drug candidates. Its ability to serve as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules is a major area of investigation. mdpi.comresearchgate.net For instance, it has been used in the synthesis of potential inhibitors for the MPS1 kinase, a target in cancer therapy. mdpi.comresearchgate.net

Investigation of its Biological Activity: Studies are underway to evaluate the biological profile of derivatives of this compound. This includes screening for a wide range of therapeutic activities.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis. nih.gov

| Property | Value |

| Molecular Formula | C₅H₃ClN₂O₃ |

| Molecular Weight | 174.54 g/mol |

| CAS Number | 92138-35-7 |

| Appearance | Yellow Powder |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Slightly soluble in water. Soluble in dimethyl sulfoxide (B87167) and chloroform. chemicalbook.com |

| This table presents the key chemical and physical properties of this compound. nih.gov |

Detailed Research Findings

Recent studies have highlighted the utility of this compound in the synthesis of complex molecules. For example, it has been employed as a key starting material in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. mdpi.comresearchgate.net This synthesis involved a regioselective nucleophilic aromatic substitution reaction, demonstrating the controlled reactivity of the chloro and nitro-substituted pyridinone ring. mdpi.comresearchgate.net The structure of the resulting compound was confirmed by various analytical techniques, including X-ray crystallography, which revealed an intramolecular hydrogen bond between the nitro group and the diarylamine nitrogen. mdpi.comresearchgate.net

Interactive Data Table: Spectral Information

| Analysis Type | Data |

| ¹H NMR | Spectra available in published literature. mdpi.com |

| ¹³C NMR | Spectra available in published literature. mdpi.com |

| Mass Spectrometry | Exact Mass: 173.9832197 Da nih.gov |

| Infrared Spectroscopy | Data available in published literature. mdpi.com |

| This interactive table summarizes the available spectral data for this compound, which is essential for its characterization. |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGNWULOSYKTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368121 | |

| Record name | 6-Chloro-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92138-35-7 | |

| Record name | 6-Chloro-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-nitropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 3 Nitropyridin 2 1h One and Its Precursors

Established Synthetic Routes to the Core Structure

The foundational approaches to constructing the 6-chloro-3-nitropyridin-2(1H)-one scaffold primarily involve nitration and chlorination steps on precursor molecules.

Nitration Strategies (e.g., Direct Nitration of 6-chloropyridin-2(1H)-one)

Direct nitration of a pre-existing 6-chloropyridin-2(1H)-one is a common method. This electrophilic aromatic substitution is typically achieved using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. beilstein-journals.org

A specific example involves the nitration of 2-chloro-5-hydroxypyridine (B185701). In this procedure, potassium nitrate (B79036) is added to a solution of 2-chloro-5-hydroxypyridine in concentrated sulfuric acid at a controlled temperature of 0°C. The reaction is then allowed to proceed at room temperature for an extended period. chemicalbook.com Pouring the reaction mixture over crushed ice precipitates the product, 6-chloro-3-hydroxy-2-nitropyridine (which exists in tautomeric equilibrium with this compound), which can then be isolated by filtration. chemicalbook.com

The table below summarizes a typical nitration reaction.

| Starting Material | Reagents | Temperature | Reaction Time | Product | Yield |

| 2-Chloro-5-hydroxypyridine | Potassium nitrate, Concentrated sulfuric acid | 0°C to Room Temp. | 16 hours | 6-Chloro-3-hydroxy-2-nitropyridine | 78% chemicalbook.com |

Chlorination of Precursor Hydroxypyridines

Chlorination of hydroxypyridines is another key strategy. A widely used reagent for this transformation is phosphorus oxychloride (POCl3). This method is effective for converting 2-hydroxypyridines to their corresponding 2-chloropyridines. nih.gov The reaction often involves heating the hydroxy-containing substrate in the presence of POCl3, sometimes with a base like pyridine (B92270). nih.gov A solvent-free approach using equimolar amounts of the hydroxypyridine and POCl3 in a sealed reactor at high temperatures has also been developed for large-scale preparations. nih.gov

For instance, 2-hydroxy-5-nitropyridine (B147068) can be chlorinated using POCl3 to yield 2-chloro-5-nitropyridine (B43025). nih.gov Similarly, 2,6-dihydroxy-3-nitropyridine can be converted to 2,6-dichloro-3-nitropyridine (B41883). chemicalbook.com

The following table outlines representative chlorination reactions of hydroxypyridines.

| Starting Material | Reagent | Conditions | Product | Yield |

| 2-Hydroxy-5-nitropyridine | POCl3 | Filtration | 2-Chloro-5-nitropyridine | 93% nih.gov |

| 2,6-Dihydroxy-3-nitropyridine | Bis(trichloromethyl) carbonate | N,N-dimethyl-formamide, 80-85°C, 6h | 2,6-Dichloro-3-nitropyridine | 92.9% chemicalbook.com |

One-Pot Multi-Step Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, offer advantages in terms of efficiency and reduced waste. While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the concept is applied to related heterocyclic systems like 1-aryl-3-trifluoromethylpyrazoles. nih.gov This approach often involves a cascade of reactions, such as annulation followed by dehydration and ring contraction, to build the final heterocyclic core in a single sequence. nih.gov The development of such a process for this compound would likely involve a carefully orchestrated sequence of chlorination and nitration reactions.

Industrial-Scale Preparation Techniques

For the production of significant quantities of nitropyridine derivatives, industrial-scale techniques are employed to ensure safety, efficiency, and scalability.

Continuous Flow Nitration Processes

Continuous flow chemistry has emerged as a safer and more efficient alternative to traditional batch processing for highly exothermic reactions like nitration. ewadirect.com In a continuous flow system, reactants are pumped through a microreactor or a tubular reactor where the reaction occurs. beilstein-journals.orgewadirect.com This technology offers superior control over reaction parameters such as temperature and residence time, leading to improved yields and selectivity. beilstein-journals.orgresearchgate.net The small reaction volume within the reactor at any given time significantly enhances safety by minimizing the accumulation of potentially hazardous energetic intermediates. ewadirect.comresearchgate.net

The nitration of pyridine N-oxide to 4-nitropyridine (B72724) N-oxide has been successfully demonstrated using a continuous flow system, achieving a high throughput with excellent yield and selectivity. researchgate.net This methodology could be adapted for the industrial-scale nitration of substituted pyridinones, offering a safer and more efficient manufacturing process. beilstein-journals.org

Advanced Synthetic Strategies for Related Halonitropyridines (e.g., 2,6-Dichloro-3-nitropyridine)

The synthesis of related halonitropyridines, such as 2,6-dichloro-3-nitropyridine, provides further insight into the chemistry of these compounds. This compound is a key intermediate for various bioactive molecules. nih.gov

The synthesis of 2,6-dichloro-3-nitropyridine is typically achieved through the nitration of 2,6-dichloropyridine (B45657). chemicalbook.comgoogle.comgoogle.com Various nitrating agents and conditions have been explored to optimize this reaction. One method involves the use of concentrated sulfuric acid and potassium nitrate, with the reaction mixture heated to 120°C for several hours. chemicalbook.com Another approach utilizes nitric acid as the nitrating agent in sulfuric acid, with the addition of sulfamic acid as a catalyst to improve the reaction's stability and yield. google.com The use of oleum (B3057394) (fuming sulfuric acid) in the reaction mixture has also been reported to be effective. google.com

The table below details different synthetic routes to 2,6-dichloro-3-nitropyridine.

| Starting Material | Reagents | Conditions | Product | Yield |

| 2,6-Dichloropyridine | Concentrated sulfuric acid, Potassium nitrate | 120°C, 10 hours | 2,6-Dichloro-3-nitropyridine | 80% chemicalbook.com |

| 2,6-Dichloropyridine | Sulfuric acid, Nitric acid, Sulfamic acid | 20-150°C, 10-40 hours | 2,6-Dichloro-3-nitropyridine | >80% google.com |

| 2,6-Dichloropyridine | Nitric acid, Oleum (10-65%) | 85-150°C | 2,6-Dichloro-3-nitropyridine | Not specified google.com |

Following its synthesis, 2,6-dichloro-3-nitropyridine can be used to produce other important compounds. For example, it can be reacted with ammonia (B1221849) in isopropanol (B130326) to selectively replace one of the chlorine atoms, yielding 2-amino-6-chloro-3-nitropyridine (B151482). prepchem.com

Strategies for Di-halogenated Nitropyridine Systems

The synthesis of this compound often proceeds through precursors such as di-halogenated nitropyridines. A common precursor is 2,6-dichloro-3-nitropyridine. The preparation of this key intermediate typically starts with the nitration of 2,6-dichloropyridine. google.com

A documented method involves the slow addition of 2,6-dichloropyridine to a mixture of concentrated sulfuric acid and concentrated nitric acid. google.com The reaction temperature is carefully controlled, initially kept below 50°C during the addition of nitric acid, and then elevated to 100°–105° C for several hours to drive the reaction to completion. google.com Upon cooling and pouring the reaction mixture into ice water, the product, 2,6-dichloro-3-nitropyridine, precipitates and can be collected by filtration. google.com This process has been reported to yield the desired product in high purity. google.com

Once 2,6-dichloro-3-nitropyridine is obtained, it can undergo selective ammonolysis. By dissolving it in a solvent like methanol (B129727) and treating it with an aqueous ammonia solution at a controlled temperature (e.g., 35°–40° C), one of the chlorine atoms can be selectively replaced by an amino group to form 2-amino-6-chloro-3-nitropyridine. google.com This selective substitution is a critical step and highlights the differential reactivity of the halogen atoms on the pyridine ring, a concept central to regioselectivity.

Another relevant di-halogenated precursor is 2,4-dichloro-3-nitropyridine (B57353). Its synthesis can be achieved by treating 4-chloro-3-nitropyridin-2-ol with phosphorus oxychloride in the presence of a base such as triethylamine (B128534) or pyridine. google.com The resulting 2,4-dichloro-3-nitropyridine can then be selectively hydrolyzed. For instance, reacting it with sodium acetate (B1210297) in dimethylformamide at elevated temperatures (120° to 125°C) can yield 2-chloro-3-nitropyridin-4-ol. google.com

Optimization and Regioselectivity in Synthesis

The efficient synthesis of this compound and its derivatives hinges on the careful control of reaction parameters and a thorough understanding of the factors governing regioselectivity in substitution reactions.

Control of Reaction Parameters for Yield and Purity

The optimization of reaction conditions is paramount for maximizing the yield and ensuring the purity of the final product. Key parameters that are frequently manipulated include temperature, reaction time, and the choice of reagents and solvents.

For instance, in the nitration of 2-chloro-6-alkoxypyridines, adding the substrate portion-wise to a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum) along with nitric acid at a controlled temperature (0 to 40°C) is a described method. google.com Following the initial reaction, the crude product can be purified by treatment with an alkaline solution, such as potassium carbonate in water, to remove acidic impurities and improve the purity of the final 2-chloro-6-alkoxy-3-nitropyridine. google.com

The synthesis of 2-amino-3-nitro-6-chloropyridine from 2,6-dichloro-3-nitropyridine provides another example of process optimization. The reaction is carried out in isopropanol, and ammonia gas is introduced while maintaining the temperature between 20-30°C. prepchem.com The reaction progress is monitored using techniques like thin-layer chromatography or gas chromatography to ensure the complete consumption of the starting material before proceeding with further steps. prepchem.com

Below is a table summarizing reaction parameters for the synthesis of a precursor to this compound:

Table 1: Synthesis of 2,6-dichloro-3-nitropyridine

| Reactant | Reagents | Temperature | Time | Yield | Purity | Reference |

|---|

Regiochemical Considerations in Substitution Reactions

The regioselectivity of substitution reactions on the pyridine ring is a complex interplay of electronic and steric effects of the existing substituents. The electron-withdrawing nature of the nitro group and the halogen atoms significantly influences the position of incoming nucleophiles.

In electrophilic nitration of substituted pyridines, the position of the incoming nitro group is directed by the existing substituents. For many pyridine compounds, nitration with agents like dinitrogen pentoxide leads to the formation of 3-nitropyridines. ntnu.no The mechanism can involve the initial formation of an N-nitropyridinium species, followed by a migration of the nitro group to the carbon skeleton. ntnu.no

In nucleophilic aromatic substitution reactions, which are common for halogenated nitropyridines, the positions ortho and para to the electron-withdrawing nitro group are activated towards attack. This is a guiding principle in predicting the outcome of reactions. For example, in the ammonolysis of 2,6-dichloro-3-nitropyridine, the amino group preferentially substitutes the chlorine at the 2-position. This is because the 2-position is ortho to the nitro group, making it highly electron-deficient and thus more susceptible to nucleophilic attack. google.com

The innate reactivity of the pyridine ring, governed by the heteroatom and substituents, can ensure high levels of regioselectivity. acs.org For instance, electrophilic nitropyridines can react with certain carbanions in a process known as vicarious nucleophilic substitution, leading to C-H alkylation. acs.org The regiochemical outcome of such reactions is dictated by the electronic properties of the nitropyridine.

The selective functionalization of di-halogenated pyridines is a testament to the nuanced control that can be achieved. For example, halogen exchange fluorination can be used to replace a chlorine atom with fluorine, often with high regioselectivity depending on the reaction conditions and the specific substrate. google.com

The following table lists the chemical compounds mentioned in this article:

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dichloropyridine |

| 2,6-Dichloro-3-nitropyridine |

| 2-Amino-6-chloro-3-nitropyridine |

| 4-Chloro-3-nitropyridin-2-ol |

| 2,4-Dichloro-3-nitropyridine |

| 2-Chloro-3-nitropyridin-4-ol |

| 2-Chloro-6-alkoxypyridine |

| 2-Chloro-6-alkoxy-3-nitropyridine |

| Dinitrogen pentoxide |

| 3-Nitropyridine |

| N-Nitropyridinium |

| Ammonia |

| Isopropanol |

| Methanol |

| Nitric acid |

| Phosphorus oxychloride |

| Potassium carbonate |

| Pyridine |

| Sodium acetate |

| Sulfuric acid |

| Triethylamine |

| Dimethylformamide |

Chemical Reactivity and Transformation Pathways of 6 Chloro 3 Nitropyridin 2 1h One

Nucleophilic Aromatic Substitution Reactions

The pyridine (B92270) ring in 6-Chloro-3-nitropyridin-2(1H)-one is electron-deficient, a characteristic enhanced by the electron-withdrawing nitro group. This electronic feature makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.org

Reactivity at the Chloro Position with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The chlorine atom at the 6-position is a good leaving group and is readily displaced by a variety of nucleophiles. The presence of the nitro group, particularly in a position ortho or para to the leaving group, activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). libretexts.orgopenstax.org

With Amines: Reactions with primary and secondary amines are common, leading to the formation of N-substituted aminopyridine derivatives. For instance, the reaction with different para-substituted anilines has been reported to yield 3-nitro-N-arylpyridin-2-amine derivatives. acs.orgacs.org The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol (B145695) or n-butanol. acs.org

With Thiols: The chloro group can also be displaced by sulfur-based nucleophiles like thiols. These reactions typically proceed under basic conditions to generate the corresponding thioether derivatives. While specific examples with this compound are less commonly detailed in general literature, the reactivity pattern is well-established for activated aryl halides.

With Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can react with this compound to replace the chloro group with an alkoxy group, forming the corresponding 6-alkoxy-3-nitropyridin-2(1H)-one. These reactions are typically carried out in the corresponding alcohol as the solvent.

Interactive Table: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

| Amine | Aniline | 6-Anilino-3-nitropyridin-2(1H)-one |

| Thiol | Sodium thiomethoxide | 6-(Methylthio)-3-nitropyridin-2(1H)-one |

| Alkoxide | Sodium methoxide | 6-Methoxy-3-nitropyridin-2(1H)-one |

Regioselective Nucleophilic Substitution in Derivative Synthesis

Nucleophilic aromatic substitution on substituted pyridines can be highly regioselective. In the case of this compound, the substitution overwhelmingly occurs at the C-6 position, where the chlorine atom is located. This high degree of regioselectivity is crucial for the synthesis of specific derivatives. researcher.life The electron-withdrawing nitro group at the 3-position and the ring nitrogen work in concert to activate the C-6 position for nucleophilic attack. This predictable reactivity makes this compound a valuable building block in medicinal chemistry and materials science for creating complex molecules with well-defined structures. mdpi.com

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed into an amino group, opening up further synthetic possibilities.

Selective Reduction to Amino Derivatives

The reduction of the nitro group to an amino group is a common and important transformation. masterorganicchemistry.com This conversion of a strongly electron-withdrawing group to a strongly electron-donating group dramatically alters the electronic properties of the pyridine ring. masterorganicchemistry.com The resulting 3-amino-6-chloropyridin-2(1H)-one is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.

Catalytic and Chemical Reduction Methods

A variety of methods are available for the reduction of aromatic nitro groups. wikipedia.org

Catalytic Hydrogenation: This is a widely used method on an industrial scale. wikipedia.orgsci-hub.st Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective in the presence of hydrogen gas. wikipedia.org This method is often clean and efficient.

Chemical Reduction: Several chemical reducing agents can be employed. Common methods include the use of metals in acidic media, such as iron (Fe) in acetic acid or tin (Sn) or zinc (Zn) in hydrochloric acid. masterorganicchemistry.com Other reagents like sodium hydrosulfite or tin(II) chloride can also be effective. wikipedia.org The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure selectivity. sci-hub.st

Interactive Table: Methods for Nitro Group Reduction

| Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 3-Amino-6-chloropyridin-2(1H)-one |

| Chemical Reduction (Metal/Acid) | Fe, Acetic Acid | 3-Amino-6-chloropyridin-2(1H)-one |

| Chemical Reduction | SnCl₂ | 3-Amino-6-chloropyridin-2(1H)-one |

Other Significant Chemical Transformations

Beyond the primary reactions at the chloro and nitro groups, this compound can participate in other transformations, often as part of a multi-step synthesis. For example, after the reduction of the nitro group, the resulting amino group can undergo diazotization followed by various Sandmeyer or related reactions to introduce a range of other substituents. The pyridinone ring itself can also potentially undergo reactions, though these are less common and typically require more forcing conditions.

Potential Oxidation Reactions

The oxidation of pyridinone derivatives, particularly those containing a nitro group, can lead to various products depending on the oxidant and reaction conditions. While direct oxidation studies on this compound are not extensively detailed in the available literature, the reactivity of analogous structures, such as 2-substituted-3-nitropyridines, provides insight into potential transformation pathways.

One common oxidation reaction for pyridine derivatives is the formation of N-oxides. For related 2-methyl-3-nitropyridines, oxidation using a hydrogen peroxide-urea complex in the presence of trifluoroacetic anhydride (B1165640) has been shown to yield the corresponding pyridine N-oxides in moderate yields. mdpi.com This suggests that the nitrogen atom in the pyridinone ring of this compound could potentially be oxidized to form the corresponding N-oxide under similar conditions. The nitro group itself is generally resistant to further oxidation under these conditions.

The reaction conditions for the N-oxidation of similar pyridine compounds are summarized below.

Table 1: Conditions for N-Oxidation of 2-Methyl-3-nitropyridine Derivatives mdpi.com

| Reactant | Oxidizing Agent | Activator/Solvent | Product |

| 2-Methyl-3-nitropyridine | Hydrogen Peroxide-Urea Complex (UHP) | Trifluoroacetic Anhydride / Dichloromethane | 2-Methyl-3-nitropyridine N-oxide |

Cyclization Reactions in Multistep Syntheses

This compound is a valuable building block for the synthesis of fused heterocyclic compounds through various cyclization strategies. The presence of the chloro group at position 6 and the endocyclic amide proton allows for condensation and annulation reactions with suitable bifunctional reagents.

Although specific examples starting directly from this compound are specialized, the general reactivity of related 2-chloro-3-nitropyridines serves as a strong precedent. For instance, 2-chloro-3-nitropyridine (B167233) can undergo reaction with hydroxide (B78521) ions, leading to a ring-opening to form a reactive intermediate. This intermediate, a pseudo-trans isomer of a 2-nitro-5-oxo-3-pentenenitrile salt, is stabilized and does not readily re-cyclize. However, this reactivity highlights the potential for the pyridinone ring to be opened and subsequently modified to form different heterocyclic systems.

Furthermore, the general class of chloro-nitropyridines is instrumental in constructing fused systems. They serve as electrophilic partners in reactions with nucleophiles, which can be part of a bifunctional molecule, leading to a subsequent intramolecular cyclization. This strategy is a cornerstone for creating complex scaffolds found in biologically active molecules. For example, the related compound 2-chloro-5-nitropyridine (B43025) is used to synthesize lead compounds for Mannich bases by reacting with N-phenylpiperazine, followed by reduction of the nitro group, which then enables further derivatization. sigmaaldrich.com This type of sequential reaction demonstrates how the chloro and nitro groups facilitate the construction of larger, fused ring systems.

Table 2: Examples of Fused Heterocycle Synthesis from Related Chloro-Nitropyridines

| Starting Material | Reaction Type | Key Intermediate/Product Class | Reference |

| 2-Chloro-3-nitropyridine | Nucleophilic Attack / Ring Opening (ANRORC) | Acyclic nitro-oxo-pentenenitrile | |

| 2-Chloro-5-nitropyridine | Nucleophilic Substitution / Reduction | Substituted Pyridin-3-ylamine derivatives | sigmaaldrich.com |

Mannich Reactions and their Derivatives

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. The N-H proton of the pyridinone ring in this compound is acidic and can be readily deprotonated, making the nitrogen atom a potential nucleophile for aminomethylation.

While direct examples of Mannich reactions on this compound are not prominent in readily accessible literature, the fundamental reactivity of pyridin-2(1H)-ones supports this pathway. The reaction would involve the condensation of formaldehyde with an amine to form an Eschenmoser-like salt or a pre-formed iminium ion, which would then be attacked by the pyridinone nitrogen. This would lead to the formation of N-aminomethyl derivatives.

The synthesis of Mannich bases from heterocyclic compounds is a well-established method for creating derivatives with potential biological activity. nih.gov For instance, various heterocyclic ketones and amides are routinely used as the active hydrogen component in this transformation. The reactivity of the N-H bond in the lactam structure of this compound is analogous to that of other heterocyclic amides that successfully undergo Mannich reactions. The resulting N-Mannich bases would be valuable for further synthetic elaboration or for screening in biological assays.

Table 3: Generalized Mannich Reaction Scheme

| Active H Compound (Example) | Aldehyde | Amine (Example) | Product Type |

| This compound | Formaldehyde | Dimethylamine | 1-(Dimethylaminomethyl)-6-chloro-3-nitropyridin-2(1H)-one |

Applications of 6 Chloro 3 Nitropyridin 2 1h One in Advanced Organic Synthesis

Utility as a Key Intermediate in Complex Molecule Construction

The strategic placement of reactive sites on the 6-Chloro-3-nitropyridin-2(1H)-one ring system allows for its elaboration into more intricate molecular structures. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution of the chlorine atom, while the nitro group itself can be readily reduced to an amine, opening pathways for further functionalization and ring-forming reactions.

Building Blocks for Polycyclic and Heterocyclic Systems

Nitropyridine derivatives are well-established precursors for creating a wide array of complex bioactive molecules. nih.gov The presence of the nitro group enhances the reactivity of the pyridine (B92270) ring towards nucleophiles and can be transformed into other nitrogen-containing functionalities like amino or azo groups. nih.gov These transformations are instrumental in the development of fused heterocyclic systems. nih.gov

A notable application is the synthesis of azaindoles, a class of polycyclic heterocycles prevalent in biologically active compounds. acs.org While some methods employ nitropyridine N-oxides, the underlying principle of using the nitropyridine core to construct these fused systems is a key strategy. acs.org Furthermore, nitropyridines such as 2-chloro-3-nitropyridine (B167233) serve as starting materials for novel acyclic phosphonate (B1237965) nucleotide analogs that feature azolopyridine fragments, demonstrating their utility in building complex heterocyclic structures. nih.gov

Precursors for Bioactive Scaffold Development

The inherent reactivity and functionality of nitropyridines make them valuable scaffolds for the development of molecules with a range of biological activities, including antitumor, antibacterial, and antifungal properties. nih.gov The synthetic potential offered by the nitro and chloro groups allows chemists to introduce diverse substituents and build upon the core structure to create libraries of compounds for biological screening. nih.gov

For example, this compound and its close analogs are considered valuable biochemical reagents for life science research, serving as the foundational framework for more complex, biologically active molecules. medchemexpress.com This utility stems from their capacity to undergo sequential, controlled reactions to generate diverse and highly functionalized molecular scaffolds.

Role in Pharmaceutical Synthesis

The this compound scaffold is a crucial component in the synthesis of several classes of therapeutic agents. Its ability to participate in key bond-forming reactions has led to its use in the development of potent and selective enzyme inhibitors.

Development of Kinase Inhibitors (e.g., MPS1, p70S6Kβ, JAK2, GSK3)

Protein kinases are critical targets in drug discovery, particularly in oncology, and this pyridinone derivative has proven instrumental in creating inhibitors for several important kinases. nih.gov

MPS1 and p70S6Kβ Inhibitors: 2,6-Dichloro-3-nitropyridine (B41883), a direct precursor to the title compound, is a key intermediate in the synthesis of potent kinase inhibitors. For instance, it is used to create N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which was designed as a potential irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase, a target in cancer therapy. nih.gov The synthesis involves the regioselective nucleophilic aromatic substitution of the 2-chloro group on 2,6-dichloro-3-nitropyridine. nih.gov This same precursor was also utilized in the synthesis of a potent inhibitor of p70S6Kβ, another kinase implicated in cell growth and proliferation. nih.gov

GSK3 Inhibitors: In the synthesis of inhibitors for Glycogen Synthase Kinase-3 (GSK3), 2,6-dichloro-3-nitropyridine serves as the starting point. nih.gov The process involves sequential substitution of both chlorine atoms and subsequent reduction of the nitro group to an amine, which is then further elaborated to yield the final, highly active GSK3 inhibitors. nih.gov The most potent compound in one such series exhibited an IC₅₀ of 8 nM. nih.gov

JAK2 Inhibitors: Potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, have been synthesized using nitropyridine derivatives. nih.gov The synthesis starts with 2-chloro-5-methyl-3-nitropyridine, which undergoes oxidation and subsequent nucleophilic substitution of the chlorine atom, followed by coupling with aromatic amines to produce the target inhibitors with IC₅₀ values in the micromolar range. nih.gov

| Kinase Target | Precursor Compound | Key Synthetic Step | Resulting Inhibitor Activity |

| MPS1 | 2,6-Dichloro-3-nitropyridine | Regioselective nucleophilic substitution | Designed as a potential irreversible inhibitor |

| p70S6Kβ | 2,6-Dichloro-3-nitropyridine | Nucleophilic aromatic substitution | Potent inhibitor |

| GSK3 | 2,6-Dichloro-3-nitropyridine | Successive substitution of chlorine atoms | IC₅₀ = 8 nM (most active in series) |

| JAK2 | 2-Chloro-5-methyl-3-nitropyridine | Nucleophilic substitution and amide coupling | IC₅₀ = 8.5–12.2 µM |

Synthesis of Urease Inhibitors

Urease is an important enzyme target, particularly for the treatment of gastric diseases caused by Helicobacter pylori. Research has shown that 3-nitropyridylpiperazine derivatives are effective urease inhibitors. nih.gov The synthesis of these inhibitors begins with the reaction of 2-chloro-3-nitropyridine with piperazine. nih.gov Subsequent N-alkylation with various aryl chloroacetamides or chloropropioamides yields the final products. nih.gov The most promising compounds from this class display significantly lower IC₅₀ values (2.0–2.3 μM) against jack bean urease compared to the standard inhibitor, thiourea (B124793) (IC₅₀ = 23.2 μM). nih.gov

| Starting Material | Key Reaction Steps | Target Compounds | Urease Inhibition (IC₅₀) |

| 2-Chloro-3-nitropyridine | 1. Reaction with piperazine2. N-alkylation | 3-Nitropyridylpiperazine derivatives | 2.0–2.3 µM |

Precursors for Imidazo[4,5-b]pyridines and Related Structures

Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are privileged structures in medicinal chemistry due to their structural similarity to naturally occurring purines. acs.org 2-Chloro-3-nitropyridine is a key starting material for the efficient, one-pot synthesis of these important heterocyclic systems. nih.govacs.org The process typically involves a tandem sequence of a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, reduction of the nitro group to form a diamine intermediate, and subsequent condensation with an aldehyde to construct the imidazole (B134444) ring. nih.govacs.org This methodology provides a green and efficient route to disubstituted imidazo[4,5-b]pyridine derivatives in excellent yields. nih.govacs.org Solid-phase synthesis strategies have also been developed using related starting materials like 2,4-dichloro-3-nitropyridine (B57353) to create libraries of trisubstituted imidazo[4,5-b]pyridines. acs.org

This compound: A Key Building Block in Advanced Organic Synthesis

Introduction

This compound, a pyridinone derivative, is a versatile intermediate in organic synthesis. nih.gov Its unique structure, featuring a chlorine atom, a nitro group, and a pyridinone core, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with significant biological activities. This article explores the applications of this compound in the synthesis of pharmaceuticals and agrochemicals, highlighting its role in the development of novel therapeutic agents and crop protection products.

Applications in Advanced Organic Synthesis

The reactivity of this compound makes it a crucial starting material for the synthesis of a variety of heterocyclic compounds. The presence of the electron-withdrawing nitro group facilitates nucleophilic substitution reactions at the chloro-position, while the pyridinone ring itself can undergo various transformations.

Intermediate in Pharmaceutical Synthesis

The pyridine nucleus is a common structural motif in many pharmaceuticals, and nitropyridine derivatives, in particular, serve as important precursors for a wide array of bioactive molecules. nih.govnih.gov

While direct synthesis pathways from this compound are not extensively documented in the provided results, its close relative, 2,6-dichloro-3-nitropyridine, is a key intermediate in the synthesis of anti-ulcer medications. google.com For instance, it is used in the preparation of TU-199, an anti-ulcer drug. google.com The synthesis involves the nitration of 2,6-dichloropyridine (B45657). google.comgoogle.comgoogle.com The resulting 2,6-dichloro-3-nitropyridine can then be further modified to produce the final drug molecule. wipo.int

Similarly, pyridine derivatives have been investigated for their analgesic properties. nih.govresearchgate.net For example, new condensed derivatives of anpirtoline, a substance with analgesic activity, have been synthesized where the pyridine ring is replaced with other heterocyclic systems like quinoline (B57606) and isoquinoline. nih.gov

Nitropyridine derivatives have shown promise in the development of antiviral agents, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1). researchgate.netnih.gov These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that bind to and inhibit the activity of the HIV-1 reverse transcriptase enzyme. nih.govkuleuven.be For instance, novel nitropyridine derivatives have been synthesized and evaluated for their anti-HIV-1 activity, with some compounds showing high selectivity indices. researchgate.net The synthesis of these inhibitors often involves the use of pyridine-containing scaffolds, which can be derived from nitropyridine precursors. researchgate.netnih.gov

Contributions to Agrochemical Synthesis

The utility of this compound and related nitropyridines extends to the agrochemical industry, where they are used as precursors for herbicides and insecticides. nih.gov

Nitropyridine derivatives are utilized in the synthesis of herbicides that target protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) biosynthesis pathway in plants. nih.govnih.govunl.edu Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell death. unl.eduresearchgate.net Pyrimidine derivatives, which can be synthesized from nitropyridine precursors, have been developed as PPO-inhibiting herbicides. wipo.intnih.govgoogle.com

2-Chloro-5-nitropyridine (B43025) has been used as a starting material for the synthesis of a new series of insecticides. nih.gov The synthetic route involves the nucleophilic substitution of the chlorine atom with various hydroxyl compounds. nih.gov Furthermore, asymmetric chloronicotinyl insecticides, such as 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine, have been prepared and shown to have potent insecticidal activity. nih.gov

Spectroscopic and Computational Investigations of 6 Chloro 3 Nitropyridin 2 1h One and Its Analogues

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. A full complement of 1D and 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

¹H NMR: This experiment identifies the chemical environment of all protons in the molecule. For the pyridinone ring of the title compound, two signals corresponding to the aromatic protons are expected, with their chemical shifts and coupling constants providing information about their relative positions.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. uvic.ca Distortionless Enhancement by Polarization Transfer (DEPT) experiments (specifically DEPT-90 and DEPT-135) are used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons, while quaternary carbons are identified by their absence in DEPT spectra but presence in the standard ¹³C spectrum. uvic.ca

COSY (Correlation Spectroscopy): This 2D experiment maps out proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu It is crucial for identifying adjacent protons, such as those on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a definitive link between a proton and the carbon to which it is attached. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (typically 2-3 bonds) correlations between protons and carbons. youtube.com This is particularly useful for identifying connections across quaternary carbons and heteroatoms, helping to piece together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is critical for determining stereochemistry and conformation in more complex analogues. researchgate.net

In the characterization of analogues like N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, this full suite of NMR techniques (¹H, ¹³C, HSQC, HMBC, COSY, DEPT90, and NOESY) was essential for complete structural assignment and confirming the regiochemistry of the synthetic route. mdpi.comresearchgate.net

Table 1: Representative NMR Data for a 3-Nitro-N-arylpyridin-2-amine Analogue Data is for 3-Nitro-N-(3-methylphenyl)pyridine-2-amine, an analogue of the title compound.

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 10.07 | s, 1H (NH) |

| 8.63-8.29 | m, 2H (Pyridyl-H) | |

| 7.53-7.39 | m, 2H (Aryl-H) | |

| 7.35-7.21 | m, 1H (Aryl-H) | |

| 7.07-6.95 | m, 1H (Aryl-H) | |

| 6.82 | dd, J = 8.3, 4.5 Hz, 1H (Pyridyl-H) | |

| 2.39 | d, J = 0.7 Hz, 3H (CH₃) | |

| ¹³C NMR | 155.5, 150.6, 139.1, 137.8, 135.7 | Aromatic/Pyridyl Carbons |

| 129.0, 125.9, 125.0, 123.5 | Aromatic/Pyridyl Carbons | |

| 120.0, 113.9 | Aromatic/Pyridyl Carbons | |

| 21.7 | Methyl Carbon | |

| Source: acs.org |

High-Resolution Mass Spectrometry (HRMS), particularly using Electrospray Ionization (ESI) with a Time-of-Flight (TOF) analyzer, is employed to determine the precise molecular weight of the compound. This technique provides an exact mass measurement, typically accurate to within a few parts per million, which allows for the unambiguous determination of the molecular formula. mdpi.com For 6-Chloro-3-nitropyridin-2(1H)-one, the expected molecular formula is C₅H₃ClN₂O₃. nih.gov ESI-TOF-HRMS analysis of related compounds has been successfully used to confirm their elemental composition. mdpi.comresearchgate.net The fragmentation patterns observed in the mass spectrum can also offer additional structural information, often showing characteristic losses of moieties like the nitro group (NO₂). mdpi.com

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Using an Attenuated Total Reflectance (ATR) accessory is a common modern method for obtaining IR spectra of solid and liquid samples. For this compound, the IR spectrum is expected to show characteristic absorption bands. In the analogue 2,4-Dihydroxy-3-nitropyridine, key stretches for O-H, N-H, C=O, and NO₂ groups are readily identified. spectrabase.com For the title compound, key expected peaks would include:

N-H stretch: A broad band in the region of 3100-3300 cm⁻¹ associated with the pyridinone N-H group.

C=O stretch: A strong, sharp absorption around 1650-1700 cm⁻¹ for the carbonyl group of the pyridinone ring.

NO₂ stretches: Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

C=C and C-N stretches: Absorptions in the 1400-1600 cm⁻¹ fingerprint region.

This technique was used in the analysis of related structures to confirm the presence of key functional groups. mdpi.comresearchgate.net

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been indispensable in confirming the structures of analogues of this compound. For example, the structure of N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine was determined by X-ray diffraction, which unambiguously confirmed that nucleophilic substitution occurred at the 2-position of the 2,6-dichloro-3-nitropyridine (B41883) precursor, a critical detail for establishing the correct regiochemistry. mdpi.comresearchgate.net

The crystal structure of the closely related precursor, 2-chloro-3-nitropyridine (B167233), shows that the nitro group is twisted relative to the pyridine (B92270) ring to minimize steric repulsion. nih.govresearchgate.net In the analogue 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, X-ray analysis reveals an intramolecular hydrogen bond between the amine proton and an oxygen atom of the nitro group, which helps to stabilize the molecular conformation. nih.gov

Table 2: Representative Crystal Data for a 6-Chloro-3-nitropyridin-2-amine Analogue Data is for 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, an analogue of the title compound.

| Parameter | Value |

| Molecular Formula | C₈H₁₀ClN₃O₂ |

| Molecular Weight | 215.64 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4283 (8) |

| b (Å) | 8.9573 (10) |

| c (Å) | 15.4301 (17) |

| α (°) | 89.672 (9) |

| β (°) | 86.252 (9) |

| γ (°) | 78.860 (9) |

| Volume (ų) | 1005.16 (19) |

| Source: nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Alongside experimental techniques, computational chemistry provides profound insights into the intrinsic properties of molecules.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, geometry, and reactivity of molecules. energetic-materials.org.cn For nitropyridine derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict molecular geometries, which can then be compared with experimental data from X-ray crystallography. energetic-materials.org.cnjournalijar.com

These computational studies can also illuminate the molecule's reactivity. By calculating the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the most likely sites for nucleophilic and electrophilic attack. Furthermore, DFT can be used to model reaction pathways, calculate transition state energies, and provide a deeper understanding of reaction mechanisms, as has been done for related heterocyclic systems. acs.orgacs.org Such calculations are valuable for rationalizing observed regioselectivity in synthesis and for designing new, related compounds with desired properties. energetic-materials.org.cn

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and ability to conduct electricity. schrodinger.comsci-hub.se

For this compound and its analogues, FMO analysis reveals how substituent changes affect the electronic properties and reactivity of the molecule. For instance, the introduction of electron-donating groups, such as methyl or ethoxy groups, tends to raise the energy level of the HOMO. This destabilization of the HOMO leads to a smaller HOMO-LUMO gap, which is often associated with a red-shift in the molecule's emission spectrum. acs.orgacs.org Conversely, the presence of electron-withdrawing groups, like a trifluoromethyl group, has a stabilizing effect on the HOMO, resulting in a larger HOMO-LUMO gap and a blue-shifted emission. acs.org

In a series of platinum(II) complexes incorporating ligands derived from 2-chloro-3-nitropyridine, the HOMO is primarily located on the cyclometalated phenyl ring and the platinum center, while the LUMO is mainly distributed over the imidazopyridine motif and the metal atom. acs.orgacs.org This distribution highlights the regions of the molecule most likely to be involved in electron transfer processes.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energies and Gap

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 6-chloro-2-pyridone | -8.95 | - | - |

| Generic Molecule Example | - | - | 2.557 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. uni-muenchen.deresearchgate.net Typically, red areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, the preferred sites for nucleophilic attack. researchgate.net Green or yellow regions signify neutral potential. researchgate.net

For aromatic and heterocyclic compounds, MEP analysis helps to identify the most reactive sites. For example, in a study of 2-chloro-5-nitropyridine (B43025), a related compound, the MEP map showed the negative potential concentrated around the nitro group, indicating it as a likely site for electrophilic interaction. researchgate.net The MEP is calculated for an optimized molecular geometry, often using density functional theory (DFT) methods, to provide a realistic representation of the molecule's electronic landscape. uni-muenchen.deresearchgate.net This technique is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites of chemical reactions. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry offers powerful methods for predicting spectroscopic properties like NMR chemical shifts and UV-Vis absorption spectra, which can complement and aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts are frequently performed using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions depends on the choice of the functional and basis set used in the calculations. nih.gov Studies have shown that for similar compounds, certain functionals and basis sets provide better correlation with experimental values. nih.gov For instance, research on a pyrazole (B372694) derivative found that the B97D and TPSSTPSS functionals were highly accurate for predicting ¹H-NMR chemical shifts. nih.gov These theoretical predictions can be crucial for assigning signals in complex NMR spectra and for confirming molecular structures.

UV-Vis Spectra: The prediction of UV-Vis absorption spectra is often achieved using Time-Dependent Density Functional Theory (TD-DFT). This method can calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. schrodinger.com The HOMO-LUMO energy gap, as determined by FMO analysis, provides a preliminary indication of the lowest energy electronic transition. schrodinger.com For a series of platinum complexes with ligands derived from 2-chloro-3-nitropyridine, TD-DFT calculations helped to interpret the observed absorption bands, which typically appeared in the range of 250-375 nm. acs.org The calculations can also elucidate the nature of these transitions, for example, identifying them as intraligand π–π* transitions. acs.org

Table 2: Predicted Spectroscopic Data

| Spectroscopic Parameter | Predicted Value/Range | Method/Basis Set |

| ¹H-NMR Chemical Shifts | Dependent on functional and basis set | GIAO/DFT |

| ¹³C-NMR Chemical Shifts | Dependent on functional and basis set | GIAO/DFT |

| UV-Vis Absorption λmax | 250-375 nm (for related Pt complexes) | TD-DFT |

Investigation of Tautomerism and Conformational Dynamics

The study of tautomerism, the interconversion of structural isomers, is critical for understanding the chemical behavior and biological activity of heterocyclic compounds like this compound. researchgate.net This compound can exist in different tautomeric forms, primarily the lactam (keto) form, this compound, and the lactim (enol) form, 6-chloro-3-nitropyridin-2-ol. nih.gov

Computational methods, particularly DFT, are widely used to investigate the relative stabilities of different tautomers in both the gas phase and in various solvents. orientjchem.org These studies often reveal that the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. orientjchem.org For many pyridone systems, the lactam form is found to be the more stable tautomer. researchgate.net

Conformational analysis, which examines the different spatial arrangements of atoms in a molecule, is also crucial. For flexible molecules, identifying the lowest energy conformer is essential for accurate predictions of other molecular properties. sci-hub.se The potential energy surface can be scanned by systematically changing key dihedral angles to locate the most stable conformation. sci-hub.se These computational investigations, often combined with experimental techniques like NMR and IR spectroscopy, provide a comprehensive understanding of the structural dynamics of the molecule. researchgate.net

Mechanistic and Structure Activity Relationship Sar Studies of 6 Chloro 3 Nitropyridin 2 1h One Derivatives

Exploration of Biological Activity and Therapeutic Potential

Derivatives of 6-chloro-3-nitropyridin-2(1H)-one have been synthesized and evaluated for various biological activities, demonstrating their potential as lead compounds in drug discovery. The specific placement of the chloro and nitro groups on the pyridin-2(1H)-one ring is crucial for their biological effects.

Antimicrobial Properties

The antimicrobial potential of compounds derived from or related to the this compound scaffold has been a subject of significant research. The inherent reactivity of the nitro group and the chlorine substituent contributes to their ability to inhibit the growth of various pathogenic microorganisms.

Research has shown that flavonoid derivatives containing both chloro and nitro functionalities exhibit potent inhibitory activity against pathogenic bacteria. For instance, 6-chloro-8-nitroflavone demonstrated a strong inhibitory effect against several bacterial strains researchgate.netmdpi.com. A closely related isomer, 6-Chloro-5-nitropyridin-2(1H)-one, has been evaluated against multiple bacterial strains, showing significant activity . The presence of the nitro group is considered critical for this antibacterial action . Furthermore, other heterocyclic derivatives incorporating a chloro-nitropyridine moiety have been investigated. For example, certain 3-Chloro-1-(...)-azetidin-2-one derivatives have shown good efficacy against S. pneumoniae, Clostridium tetani, S. typhi, and Vibrio cholera, with some also displaying promising activity against Mycobacterium tuberculosis mdpi.com.

Table 1: Antimicrobial Activity of Selected Chloro-Nitro Aromatic Derivatives

| Compound/Derivative Class | Target Microorganism | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| 6-Chloro-5-nitropyridin-2(1H)-one | Staphylococcus aureus | MIC | 20 µM | |

| 6-Chloro-5-nitropyridin-2(1H)-one | Pseudomonas aeruginosa | MIC | 30 µM | |

| 6-Chloro-5-nitropyridin-2(1H)-one | Mycobacterium tuberculosis | MIC | 0.78 µM | |

| 3-Chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one derivatives | Mycobacterium tuberculosis | MIC | 3.11 - 6.45 µg/mL | mdpi.com |

| 6-chloro-8-nitroflavone | Pathogenic Bacteria | Inhibition | Potent | researchgate.netmdpi.com |

Anticancer Activity

The development of anticancer agents from the this compound scaffold is an active area of investigation. Derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines. The chemical diversity introduced by modifying the core structure allows for the fine-tuning of activity and selectivity.

For example, 6-Chloro-N-isopropyl-3-nitropyridin-2-amine derivatives are recognized for their anticancer properties nih.gov. Hybrid molecules that combine a thiazolidinone ring with a structural fragment of Ciminalum, which features a chloro-nitrophenyl group, have demonstrated significant cytotoxic effects nih.gov. These Ciminalum-thiazolidinone hybrids inhibited the growth of all tested cancer cell lines at submicromolar and micromolar concentrations nih.gov. Specifically, derivatives with carboxylic acid residues or a p-hydroxyphenyl substituent were found to be particularly effective nih.gov. The presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was identified as a crucial requirement for achieving these anticancer effects nih.gov.

Table 2: Anticancer Activity of Selected Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| 6–Chloro–N–isopropyl–3–nitropyridin–2–amine derivatives | Not specified | General Activity | Anticancer Activity | nih.gov |

| Ciminalum-thiazolidinone hybrid (2h) | 60 Human Cancer Cell Lines | Average GI₅₀ | 1.57 µM | nih.gov |

| Ciminalum-thiazolidinone hybrid (2h) | 60 Human Cancer Cell Lines | Average TGI | 13.3 µM | nih.gov |

| Ciminalum-thiazolidinone hybrid (2f) | 60 Human Cancer Cell Lines | Average GI₅₀ | 2.80 µM | nih.gov |

| Ciminalum-thiazolidinone hybrid (2f) | 60 Human Cancer Cell Lines | Average TGI | 32.3 µM | nih.gov |

Antiprotozoal Effects

Derivatives containing the chloro-nitro-heterocyclic motif have also shown promise as antiprotozoal agents, targeting parasites that cause neglected tropical diseases. The nitroaromatic nature of these compounds is often key to their mechanism of action against these organisms.

A derivative of the imidazo[1,2-a]pyridine (B132010) scaffold, specifically 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine, has been evaluated for its activity against several protozoan parasites researchgate.netmdpi.com. While it showed weak activity, it demonstrates the exploration of this chemical space for antiprotozoal drug discovery. Other studies on nitro- and halogeno-substituted benzimidazoles have also reported distinct antiprotozoal activity, highlighting the importance of these functional groups nih.gov.

Table 3: Antiprotozoal Activity of a 6-Chloro-3-nitro-imidazo[1,2-a]pyridine Derivative

| Compound | Target Protozoan | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine | Leishmania donovani (promastigote) | EC₅₀ | 8.8 µM | mdpi.com |

| 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine | Leishmania infantum (axenic amastigote) | EC₅₀ | 9.7 µM | mdpi.com |

| 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine | Trypanosoma brucei brucei (blood stream form) | EC₅₀ | 12.8 µM | mdpi.com |

Mechanisms of Biological Action

Understanding the mechanisms through which these derivatives exert their biological effects is crucial for designing more potent and selective therapeutic agents. The primary mechanisms involve the chemical reactivity of the nitro group and specific interactions with biological macromolecules.

Bioreduction of the Nitro Group and Reactive Intermediate Formation

A key aspect of the mechanism of action for many nitroaromatic compounds, including derivatives of this compound, is the bioreduction of the nitro group. This process is particularly important in the low-oxygen environments characteristic of many bacteria and tumors.

The nitro group can be reduced by cellular reductases to form highly reactive intermediates, such as nitroso and hydroxylamino species, as well as nitro radical anions . These reactive intermediates can interact with and damage critical cellular components like DNA, proteins, and lipids, ultimately leading to cell death . The biological activity of a closely related compound, 6-Chloro-5-nitropyridin-2(1H)-one, is attributed to this formation of reactive intermediates following bioreduction . This mechanism is a well-established principle for many nitroaromatic drugs used in antimicrobial and anticancer therapies.

Interactions with Specific Biological Targets (e.g., Enzymes, Kinases)

Beyond the non-specific cellular damage caused by reactive intermediates, derivatives of this compound can also be designed to interact with specific biological targets with high affinity and selectivity. The chlorine atom and the pyridinone ring contribute to the binding affinity and specificity towards these molecular targets .

A notable example is the design of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine as a potential irreversible inhibitor for monopolar spindle 1 (MPS1) kinase, a therapeutic target in cancer mdpi.com. The design of this molecule, which is a direct derivative of the title compound, was intended to leverage a specific cysteine residue in the hinge region of the kinase for covalent binding mdpi.com. The synthesis confirmed that nucleophilic substitution occurred at the 2-position of the 2,6-dichloro-3-nitropyridine (B41883) precursor, yielding the desired regioisomer for kinase inhibition mdpi.com. This highlights the utility of the 6-chloro-3-nitropyridin-2-yl moiety as a reactive electrophile for targeting specific amino acid residues in enzymes.

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their biological profiles. By systematically modifying the chemical structure and evaluating the resultant effects on potency and selectivity, researchers can identify key molecular features that govern their activity.

The biological activity of derivatives of the this compound scaffold is significantly influenced by the nature and position of various substituents. The pyridine (B92270) ring is substituted with a chlorine atom at the 6-position, a nitro group at the 3-position, and a hydroxyl group at the 2-position, which can exist in its tautomeric form as a pyridin-2-one. nih.gov These substituents create a highly functionalized and electron-deficient aromatic system.

Research into related nitropyridine structures demonstrates that modifications at different positions on the pyridine ring can lead to substantial changes in biological activity. For instance, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, which share the nitro-aromatic feature, the introduction of various alkynyl groups at the 6-position was explored. nih.gov The study found that certain substituents, like trialkylsilyl-ethynyl and p-carboxyphenyl-ethynyl, led to the most potent antagonists of the P2Y6 receptor. nih.gov This suggests that the 6-position in such scaffolds is amenable to derivatization with sterically demanding groups without a loss of affinity. nih.gov

Furthermore, the functional groups attached to the core structure play a critical role. The nitro group is a key feature, but attempts to replace it with bioisosteres like a carboxylic acid or an ester group in the chromene series resulted in a complete loss of affinity, highlighting its importance for the observed biological activity. nih.gov In other related heterocyclic compounds, like pyrrole (B145914) derivatives, structural modifications have been shown to have profound implications on their functionality as bioactive compounds. nih.gov

For derivatives of 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile, the chloro and nitro groups are characteristic features. The reactivity of the chloro group allows for its substitution by various nucleophiles, leading to a diverse range of derivatives. Additionally, the nitro group can be reduced to an amino group, providing another avenue for structural modification and potential modulation of biological activity. These transformations underscore the versatility of the this compound scaffold in generating a library of compounds with potentially diverse biological targets and potencies.

Table 1: Influence of Substituents on Biological Activity of Related Nitro-Aromatic Compounds

| Parent Scaffold | Position of Substitution | Substituent | Observed Effect on Biological Activity |

| 3-nitro-2-(trifluoromethyl)-2H-chromene | 6-position | Trialkylsilyl-ethynyl | Increased antagonist potency (IC50 ~1 µM) nih.gov |

| 3-nitro-2-(trifluoromethyl)-2H-chromene | 6-position | p-carboxyphenyl-ethynyl | Increased antagonist potency (IC50 ~1 µM) nih.gov |

| 3-nitro-2-(trifluoromethyl)-2H-chromene | 3-position | Carboxylic acid or Ester (as nitro bioisostere) | Elimination of affinity nih.gov |

| 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile | 6-position | Various Nucleophiles (replacing Cl) | Generation of diverse derivatives with potential for new antimicrobial agents and enzyme inhibitors. |

| 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile | 3-position | Amino (reduced from Nitro) | Potential for modulated biological activity. |

Computational methods, particularly molecular docking, are powerful tools for elucidating the SAR of this compound derivatives. These in silico techniques predict the preferred binding orientation of a ligand to a specific receptor or enzyme, providing insights into the molecular interactions that drive biological activity.

For instance, molecular docking studies on analogues of Salubrinal, which also possess complex structures, were performed with key proteins like human serum albumin (HSA), alpha-1-acid glycoprotein (B1211001) (AGP), and cytochrome P450 enzymes. mdpi.comresearchgate.net These studies revealed that the compounds could effectively bind to plasma proteins and were likely to be inhibitors of several CYP450 enzymes. mdpi.comresearchgate.net The binding energy (ΔG) values obtained from docking can quantify the strength of the interaction, with more negative values indicating stronger binding. researchgate.net In the case of Salubrinal analogues, some derivatives showed stronger binding to HSA than the reference compound Warfarin. researchgate.net

Such computational approaches can be applied to derivatives of this compound to understand their interactions with potential biological targets. By modeling the binding of these derivatives, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to their affinity and selectivity. This information is invaluable for the rational design of new analogues with improved potency and desired biological profiles.

In Silico Studies for Pharmacokinetic and Pharmacodynamic Prediction

In silico tools are increasingly employed in the early stages of drug discovery to predict the pharmacokinetic (PK) and pharmacodynamic (PD) properties of new chemical entities. nih.govbohrium.com These predictions help in identifying candidates with favorable drug-like properties and deprioritizing those with potential liabilities, thereby saving time and resources. nih.govbohrium.com

ADMET profiling is a critical component of in silico drug assessment. Various computational models and software can predict the absorption, distribution, metabolism, excretion, and toxicity of a compound based on its chemical structure.

For a series of Salubrinal analogues, in silico tools like SwissADME, ADMETlab, and admetSAR were used to predict their ADME properties. mdpi.comresearchgate.net Most of the studied compounds were predicted to have good intestinal absorption, low to medium volume of distribution (Vdss), and the ability to cross the blood-brain barrier (BBB). mdpi.comresearchgate.net Predictions also indicated that these compounds were likely to be inhibitors of several cytochrome P450 enzymes, suggesting potential for drug-drug interactions. mdpi.comresearchgate.net Furthermore, low total clearance and a short half-life were predicted for all the studied compounds. mdpi.com

Similar in silico profiling of this compound derivatives can provide valuable insights into their potential as drug candidates. By calculating molecular descriptors such as lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors, it is possible to assess their compliance with drug-likeness rules, such as Lipinski's rule of five. mdpi.comnih.gov These predictions can guide the selection and optimization of derivatives with a higher probability of success in later stages of drug development.

Table 2: Predicted ADMET Properties for a Series of Salubrinal Analogues

| ADMET Property | Prediction | Implication |

| Intestinal Absorption | Good mdpi.comresearchgate.net | High oral bioavailability is likely. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to cross the BBB mdpi.comresearchgate.net | Potential for CNS activity. |

| Plasma Protein Binding | Effective binding to HSA and AGP mdpi.comresearchgate.net | May affect the free drug concentration and distribution. |

| Metabolism (CYP450 Inhibition) | Potential inhibitors of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 mdpi.comresearchgate.net | High potential for drug-drug interactions. |

| Total Clearance (CLtot) | Low (< 5 mL/min/kg) mdpi.com | Slower elimination from the body. |

| Half-life (T1/2) | Short (< 3 h) mdpi.com | May require frequent dosing. |

Future Research Directions and Translational Prospects

Development of Novel Synthetic Methodologies

While established methods for the synthesis of 6-Chloro-3-nitropyridin-2(1H)-one and its precursors exist, future research is anticipated to focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. For instance, the nitration of 2,6-dichloropyridine (B45657) is a key step in producing the precursor 2,6-dichloro-3-nitropyridine (B41883), which is then used to synthesize various derivatives google.com. Future methodologies may explore novel nitrating agents or catalyst systems to improve yields and regioselectivity.

Furthermore, the development of one-pot syntheses could streamline the production of complex derivatives. Researchers have already developed one-pot methods for synthesizing related heterocyclic compounds like 2-trifluoromethyl-6-azaindoles nbuv.gov.ua. Adapting such strategies for this compound derivatives could significantly reduce reaction times and purification steps. The exploration of greener synthetic routes, such as using water as a solvent with the aid of nanoreactors for reactions like nitrone synthesis, points towards a more sustainable future for the production of such chemical intermediates mdpi.com. The application of flow chemistry could also offer better control over reaction parameters, leading to higher purity and safer production processes.

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The core structure of this compound serves as a versatile scaffold for the development of advanced derivatives with tailored biological activities. A key strategy involves nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by various nucleophiles to introduce new functional groups.